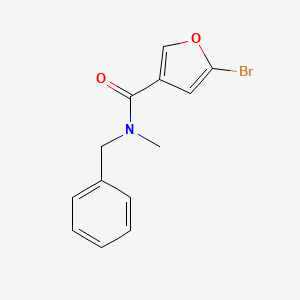
N-benzyl-5-bromo-N-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-bromo-N-methylfuran-3-carboxamide, also known as BFC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the furan family and is known for its unique chemical properties, which make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-N-methylfuran-3-carboxamide is not fully understood, but it is believed to act as an antagonist of the GABA-A receptor. This receptor is responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which plays a key role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-benzyl-5-bromo-N-methylfuran-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the ability to modulate the activity of various neurotransmitters and ion channels. It has also been shown to have anxiolytic and sedative effects, making it a potentially useful tool for the treatment of anxiety and other related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-5-bromo-N-methylfuran-3-carboxamide in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters and ion channels. This makes it a valuable tool for studying the mechanisms of action of various drugs and other compounds.
However, there are also some limitations to using N-benzyl-5-bromo-N-methylfuran-3-carboxamide in lab experiments. For example, it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct reproducible experiments.
Future Directions
There are a number of potential future directions for research on N-benzyl-5-bromo-N-methylfuran-3-carboxamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, there is a need for further research into the mechanisms of action of N-benzyl-5-bromo-N-methylfuran-3-carboxamide, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Finally, there is a need for more research into the potential limitations and drawbacks of using N-benzyl-5-bromo-N-methylfuran-3-carboxamide in lab experiments, in order to better understand the potential risks and benefits of this approach.
Synthesis Methods
The synthesis of N-benzyl-5-bromo-N-methylfuran-3-carboxamide involves a multi-step process that starts with the reaction of furan-3-carboxylic acid with thionyl chloride. This reaction produces furan-3-carbonyl chloride, which is then reacted with N-methylbenzylamine to produce N-benzyl-5-bromo-N-methylfuran-3-carboxamide.
Scientific Research Applications
N-benzyl-5-bromo-N-methylfuran-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-benzyl-5-bromo-N-methylfuran-3-carboxamide has been used as a tool for studying the mechanisms of action of various neurotransmitters.
properties
IUPAC Name |
N-benzyl-5-bromo-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(8-10-5-3-2-4-6-10)13(16)11-7-12(14)17-9-11/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCVEGSKXCQYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-bromo-N-methylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512041.png)

![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)


![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)


![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)